(1R,2R)-2-methoxycyclohexan-1-amine
Overview
Description
“(1R,2R)-2-methoxycyclohexan-1-amine” is a chiral cyclic amine. It is also known as trans-2-Methoxycyclohexylamine or Methoxamine. The IUPAC name for this compound is (1R,2R)-2-methoxycyclohexan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular formula of “(1R,2R)-2-methoxycyclohexan-1-amine” is C7H15NO. The molecular weight is 129.2 g/mol. The InChI code for this compound is 1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 .Physical And Chemical Properties Analysis
The boiling point of “(1R,2R)-2-methoxycyclohexan-1-amine” is predicted to be 174.5±33.0 °C . The density is predicted to be 0.94±0.1 g/cm3 . The pKa value is predicted to be 9.79±0.70 .Scientific Research Applications
Photochemistry and Fluorescence Studies
Research on the spectral and photochemical properties of compounds related to (1R,2R)-2-methoxycyclohexan-1-amine, such as amino-linked bichromophoric anthracenes, reveals interesting insights. These compounds exhibit emissions from locally excited states and intramolecular exciplexes, with quantum yields varying based on solvent polarity. They also undergo intramolecular cycloaddition reactions, influenced by solvent and other molecular interactions (Mori & Maeda, 1997).
Synthesis and Molecular Structure
(1S,2S,3R)-3-Hydroxy-2-methoxycyclohexanecarboxylic acid, a compound structurally related to (1R,2R)-2-methoxycyclohexan-1-amine, has been synthesized for constructing amino acids in constrained ring analogs. The introduction of the amine functionality into the cyclohexane ring is a key step in this process (Mayer & Joullié, 1994).
Biochemical Applications
Studies on CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, have revealed its ability to inhibit substance P binding and related physiological properties. This research provides insights into the potential therapeutic applications of similar compounds in disease treatment (Snider et al., 1991).
CO2 Absorption
Ionic liquids containing amino acid functionalities, such as trihexyl(tetradecyl)phosphonium methioninate, have demonstrated nearly 1:1 stoichiometry in CO2 absorption. This surpasses the efficiency of other ionic liquid and aqueous amine absorbents for CO2 capture, indicating potential applications in environmental and industrial processes (Gurkan et al., 2010).
Chiral Separation and Analytical Chemistry
The development of new derivatization reagents for the resolution of amino acid enantiomers by high-performance liquid chromatography highlights the role of such compounds in analytical chemistry. This process involves converting enantiomeric amines into diastereomers for efficient resolution (Goto et al., 1978).
Safety and Hazards
The safety information for “(1R,2R)-2-methoxycyclohexan-1-amine” indicates that it may cause severe skin burns and eye damage (H314) and it may be combustible (H227) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(1R,2R)-2-methoxycyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFBXBZOBXMHO-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-methoxycyclohexan-1-amine | |
CAS RN |
72342-85-9 | |
Record name | rac-(1R,2R)-2-methoxycyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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